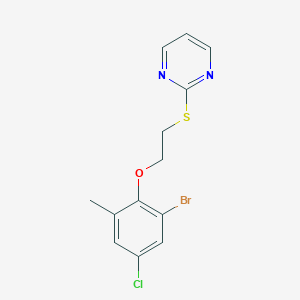
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, also known as BCPSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPSE belongs to the family of sulfhydryl-containing compounds, which are known to have antioxidant and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to reduce tumor growth and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its ability to scavenge free radicals and inhibit oxidative stress, which makes it a promising candidate for the treatment of diseases related to oxidative stress. However, one limitation of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which are important factors to consider when developing a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome, which has been shown to play a key role in overall health and disease. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which will be important for its development as a therapeutic agent.
Conclusion
In conclusion, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to scavenge free radicals and inhibit oxidative stress makes it a promising candidate for the treatment of diseases related to oxidative stress. However, more studies are needed to determine its toxicity and pharmacokinetics, and to explore its potential use in various fields of medicine.
Synthesemethoden
The synthesis of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether involves a multistep process that starts with the reaction of 2-bromo-4-chloro-6-methylphenol with 2-mercaptoethylamine hydrochloride to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl pyrimidine-5-carboxylate to form 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. The purity and yield of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether can be improved by recrystallization and chromatography techniques.
Eigenschaften
Produktname |
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
Molekularformel |
C13H12BrClN2OS |
Molekulargewicht |
359.67 g/mol |
IUPAC-Name |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
UVCQWGNMSUBHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)

![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)



![N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B215438.png)
![2-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B215439.png)
